Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate
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Overview
Description
Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate is a chemical compound belonging to the azetidine class of compounds. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity. This compound is characterized by the presence of a methyl ester group, a nitrophenyl group, and an azetidine ring, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-nitrophenyl)azetidine-3-carboxylate typically involves the cyclization of appropriate precursors. . This reaction is efficient for constructing functionalized azetidines. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of microwave irradiation and solid support like alumina can enhance the efficiency of the reaction . Additionally, the transmetalation of lithiated anions with zinc chloride at low temperatures can improve diastereoselectivity in the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the azetidine ring.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted azetidines.
Scientific Research Applications
Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of polymers and other industrially relevant materials.
Mechanism of Action
The mechanism of action of methyl 1-(3-nitrophenyl)azetidine-3-carboxylate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative known for its biological activity.
1-Boc-azetidine-3-carboxylic acid methyl ester: A similar compound used as a precursor in organic synthesis.
3-Azetidinecarboxylic acid: Known for its use in the synthesis of bioactive molecules.
Uniqueness
Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for drug discovery .
Properties
CAS No. |
887596-02-3 |
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Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
methyl 1-(3-nitrophenyl)azetidine-3-carboxylate |
InChI |
InChI=1S/C11H12N2O4/c1-17-11(14)8-6-12(7-8)9-3-2-4-10(5-9)13(15)16/h2-5,8H,6-7H2,1H3 |
InChI Key |
PXRGKYXXGIETHW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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